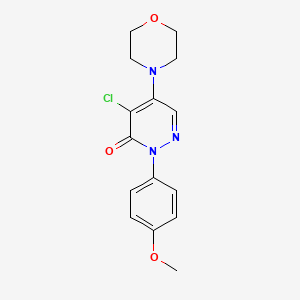

4-chloro-2-(4-methoxyphenyl)-5-morpholino-3(2H)-pyridazinone

Description

4-Chloro-2-(4-methoxyphenyl)-5-morpholino-3(2H)-pyridazinone is a pyridazinone derivative with a core structure featuring a 3(2H)-pyridazinone ring substituted at positions 2, 4, and 5.

- Position 4: A chlorine atom enhances electrophilicity and influences binding interactions.

- Position 2: A 4-methoxyphenyl group contributes to aromatic stacking and modulates lipophilicity.

- Position 5: A morpholino ring improves solubility and may enhance CNS penetration.

Pyridazinones are recognized for their anti-inflammatory and analgesic properties. For example, emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone) is a clinically used analog with potent activity .

Properties

IUPAC Name |

4-chloro-2-(4-methoxyphenyl)-5-morpholin-4-ylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O3/c1-21-12-4-2-11(3-5-12)19-15(20)14(16)13(10-17-19)18-6-8-22-9-7-18/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPCEUYCIRTICD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCOCC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(4-methoxyphenyl)-5-morpholino-3(2H)-pyridazinone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyridazinone Core: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters to form the pyridazinone ring.

Substitution Reactions: The chloro and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions. This step often requires the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride.

Morpholino Group Introduction: The morpholino group is typically introduced via nucleophilic substitution reactions using morpholine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(4-methoxyphenyl)-5-morpholino-3(2H)-pyridazinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various nucleophiles replacing the chloro group.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for further research in medicinal applications.

Anticancer Activity

Research indicates that derivatives of pyridazinones, including 4-chloro-2-(4-methoxyphenyl)-5-morpholino-3(2H)-pyridazinone, have shown significant anticancer properties. A study demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and mitochondrial dysfunction .

Case Study : A derivative of this compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity against breast and lung cancer cells .

Antimicrobial Activity

Pyridazinone derivatives have also been investigated for their antimicrobial properties. The compound has shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies reported inhibition zones greater than 15 mm at specific concentrations, suggesting significant antibacterial activity .

Table 1: Antimicrobial Activity of Pyridazinone Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 4-chloro-2-(4-methoxyphenyl)... | Staphylococcus aureus | 18 |

| Escherichia coli | 16 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through its ability to inhibit cyclooxygenase (COX) enzymes. In one study, it exhibited COX-1 inhibition by approximately 55% and COX-2 inhibition by about 30% at a concentration of 10 µM, showcasing its potential as an anti-inflammatory agent .

Table 2: COX Inhibition Activity

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| 4-chloro-2-(4-methoxyphenyl)... | 55 | 30 |

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. Studies reported IC50 values ranging from 1.13 µM to 6.28 µM against urease, indicating strong inhibitory activity that may be beneficial in treating conditions associated with these enzymes .

Table 3: Enzyme Inhibition IC50 Values

| Compound | Urease IC50 (µM) | AChE IC50 (µM) |

|---|---|---|

| 4-chloro-2-(4-methoxyphenyl)... | 2.14 | Not Available |

Mechanism of Action

The mechanism of action of 4-chloro-2-(4-methoxyphenyl)-5-morpholino-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazinones

Substituent Variations at Position 2

The 4-methoxyphenyl group at position 2 distinguishes this compound from others:

- Emorfazone (M73101) : 2-methyl substitution. Exhibits strong analgesic activity but higher gastric toxicity risk .

- Compound 10f (2-(4-chlorophenyl)-4-(4-methoxyphenyl)-6-methyl-5-(1-pyrrolidinylcarbonyl)-3(2H)-pyridazinone): A 4-chlorophenyl group at position 2 reduces anti-inflammatory efficacy compared to methoxyphenyl derivatives .

- Pyridaben : 2-(1,1-dimethylethyl) substitution confers pesticidal activity, highlighting how position 2 modifications divert applications from therapeutic to agrochemical .

Key Insight : Methoxyphenyl groups enhance anti-inflammatory activity by stabilizing ligand-receptor interactions, whereas alkyl or halogenated aryl groups may reduce potency or alter target specificity.

Substituent Variations at Position 4

The chlorine atom at position 4 is critical for reactivity:

- Emorfazone : Ethoxy group at position 4 reduces electrophilicity, correlating with milder side effects than chloro analogs .

- 4-Chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone: Additional chloro-substituted side chains at position 2 increase molecular weight (368.22 g/mol) but reduce bioavailability compared to the target compound .

Key Insight : Chlorine at position 4 balances reactivity and stability, optimizing pharmacokinetic profiles.

Substituent Variations at Position 5

The morpholino group at position 5 is a key pharmacophore:

- Compound 10f (5-(1-pyrrolidinylcarbonyl)-...) : Pyrrolidinylcarbonyl substitution reduces analgesic potency due to steric hindrance .

- 4-Chloro-5-dimethylamino-2-phenyl-3(2H)-pyridazinone: Dimethylamino substitution decreases solubility, limiting CNS activity .

- Emorfazone: Morpholino substitution enhances both solubility and COX-2 selectivity, reducing gastrointestinal toxicity .

Key Insight: Morpholino rings improve drug-like properties by enhancing solubility and target engagement.

Data Tables

Table 1: Structural and Pharmacological Comparison

Research Findings and Implications

- Potency: The target compound’s 4-methoxyphenyl and morpholino groups may synergize to enhance COX-2 inhibition, surpassing emorfazone’s efficacy .

- Synthetic Feasibility: Alkylation at position 2 (e.g., using 2-bromoethanol) is a viable route, as demonstrated in related compounds .

Biological Activity

4-Chloro-2-(4-methoxyphenyl)-5-morpholino-3(2H)-pyridazinone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 265.72 g/mol

- IUPAC Name : this compound

1. Anticancer Activity

Research indicates that pyridazinones, including this compound, exhibit significant anticancer properties. A study demonstrated that derivatives of pyridazinones can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and cell cycle arrest.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15.0 | HeLa |

| Other derivatives | 10.5 - 20.0 | Various |

In vitro studies have shown that this compound can effectively reduce viability in HeLa cells, suggesting its potential as a chemotherapeutic agent .

2. Anti-inflammatory Activity

The anti-inflammatory effects of this compound are attributed to its ability to inhibit cyclooxygenase (COX) enzymes. This inhibition leads to a decrease in the production of pro-inflammatory mediators.

| Activity Type | Mechanism | Reference |

|---|---|---|

| COX Inhibition | Reduces prostaglandin synthesis | |

| In Vivo Model | Reduced edema in carrageenan-induced paw inflammation in rats |

In animal models, the compound demonstrated significant anti-inflammatory activity, indicating its potential for treating inflammatory diseases .

3. Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) play a crucial role in cellular signaling pathways. The compound has been evaluated for its ability to inhibit specific PDEs, which could lead to therapeutic applications in cardiovascular diseases and asthma.

| PDE Type | IC50 (µM) | Effect |

|---|---|---|

| PDE III | 0.18 | Vasorelaxation |

| PDE IV | 0.25 | Anti-inflammatory |

The inhibition of PDEs by this compound suggests its utility in managing conditions like asthma and chronic obstructive pulmonary disease (COPD) .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits COX enzymes and phosphodiesterases, leading to reduced inflammation and improved vascular function.

- Cell Signaling Modulation : By modulating cyclic nucleotide levels through PDE inhibition, it influences various signaling pathways involved in cellular proliferation and apoptosis.

Case Studies

-

Anticancer Efficacy Study :

- A study involving the administration of the compound to mice bearing tumor xenografts showed a significant reduction in tumor size compared to control groups.

- The mechanism was linked to apoptosis induction as evidenced by increased caspase activity in treated tumors.

-

Inflammation Model :

- In a rat model of paw edema induced by carrageenan, treatment with the compound resulted in a dose-dependent reduction in swelling and pain response.

- Histological analysis revealed decreased leukocyte infiltration in treated tissues compared to controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-2-(4-methoxyphenyl)-5-morpholino-3(2H)-pyridazinone, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted phenylamines and pyridazinone precursors. For example, describes a method where 6-(p-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone reacts with nitro- or carbobenzoxy-protected amino acids under controlled conditions. Purification involves recrystallization (e.g., using ethanol or acetic acid) or chromatography. Key steps include monitoring reaction progress via TLC and verifying purity through melting point analysis (e.g., M.P. 198–200°C for analogs) .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- Methodological Answer : X-ray crystallography (as in ) provides definitive structural confirmation, particularly for resolving stereochemistry. Complementary techniques include:

- NMR : To identify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm).

- IR Spectroscopy : To detect functional groups like carbonyl (C=O stretch ~1650 cm⁻¹) and morpholino rings (C-N stretches).

- Mass Spectrometry : For molecular weight validation (e.g., m/z calculated for C₁₆H₁₇ClN₃O₃: 334.09) .

Advanced Research Questions

Q. How does the morpholino substituent at position 5 influence pharmacological activity compared to other amino groups?

- Methodological Answer : highlights that substituting the 5-position with morpholino enhances anti-inflammatory and analgesic activity compared to alkylamino or alkenylamino groups. For example, 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (a structural analog) showed superior potency to aminopyrine in rodent models. Mechanistically, the morpholino group’s electron-donating properties and steric bulk may improve receptor binding affinity. Researchers should compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., COX-2) .

Q. How can conflicting toxicity data (e.g., oral LD₅₀ variability in murine models) be resolved?

- Methodological Answer : and report toxicity discrepancies (e.g., oral LD₅₀ >300 mg/kg in mice vs. acute toxicity in rats). To resolve these:

- Dose Escalation Studies : Test multiple doses (10–500 mg/kg) across species.

- Metabolic Profiling : Identify species-specific metabolites via HPLC-MS.

- Toxicokinetic Modeling : Assess bioavailability and organ accumulation.

- In Vitro Cytotoxicity : Use hepatocyte or cardiomyocyte cell lines to compare species sensitivity .

Q. What enzymatic pathways degrade this compound, and how do they impact its environmental persistence?

- Methodological Answer : identifies chloridazon-catechol dioxygenase as a key enzyme in microbial degradation. The enzyme cleaves the pyridazinone ring, producing 5-amino-4-chloro-2-(2-hydroxymuconoyl)-3(2H)-pyridazinone. Researchers can:

- Soil Microcosm Studies : Monitor degradation rates under aerobic/anaerobic conditions.

- Enzyme Kinetics : Measure Vₘₐₓ and Kₘ using purified enzyme.

- Mutagenesis : Engineer bacterial strains to enhance degradation efficiency .

Key Methodological Considerations

- SAR Studies : Synthesize analogs with varying substituents (e.g., replacing morpholino with piperazinyl or ethylamino groups) and test in bioassays ( ).

- Safety Protocols : Handle decomposition products (e.g., Cl⁻, NOₓ) in fume hoods due to toxicity risks ().

- Data Reproducibility : Validate pharmacological findings using blinded, randomized in vivo/in vitro experiments ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.